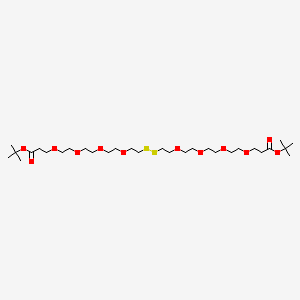

t-BuO2C-PEG4-SS-PEG4-CO2tBu

Description

t-BuO2C-PEG4-SS-PEG4-CO2tBu is a symmetric, bifunctional PEG-based compound featuring a disulfide (SS) bridge flanked by two tetraethylene glycol (PEG4) chains, each terminated with a tert-butyloxycarbonyl (Boc) group. The Boc groups serve as protective moieties for carboxylic acids, enabling controlled deprotection under acidic conditions for downstream functionalization . The disulfide bond confers redox sensitivity, making the compound ideal for applications requiring stimuli-responsive cleavage, such as drug delivery systems in reducing environments (e.g., intracellular glutathione-rich conditions) . This architecture balances hydrophilicity, steric flexibility, and controlled degradability .

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O12S2/c1-29(2,3)41-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-43-44-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)42-30(4,5)6/h7-26H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPGDDIIBWRDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCSSCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of t-BuO2C-PEG4-SS-PEG4-CO2tBu typically involves the following steps:

Formation of PEG4-SS-PEG4: The initial step involves the synthesis of the PEG chain with a disulfide linkage. This can be achieved by reacting PEG with a disulfide-containing reagent under controlled conditions.

Introduction of t-Butoxycarbonyl Groups: The next step involves the protection of the terminal hydroxyl groups of the PEG chain with t-butoxycarbonyl groups. This is usually done using t-butoxycarbonyl chloride (t-BuO2CCl) in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

t-BuO2C-PEG4-SS-PEG4-CO2tBu undergoes various types of chemical reactions, including:

Reduction: The disulfide linkage can be reduced to two thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The t-butoxycarbonyl groups can be removed under acidic conditions, leading to the formation of free amine groups.

Oxidation: The thiol groups formed after reduction can be oxidized back to the disulfide linkage using oxidizing agents like hydrogen peroxide (H2O2).

The major products formed from these reactions include PEG derivatives with different functional groups, which can be further modified for various applications.

Scientific Research Applications

t-BuO2C-PEG4-SS-PEG4-CO2tBu has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is used in the modification of proteins and peptides to improve their solubility and stability.

Medicine: It is employed in drug delivery systems to enhance the bioavailability and controlled release of therapeutic agents.

Industry: The compound is used in the production of various materials, including hydrogels and coatings, due to its biocompatibility and flexibility.

Mechanism of Action

The mechanism of action of t-BuO2C-PEG4-SS-PEG4-CO2tBu involves the cleavage of the disulfide linkage under reducing conditions, leading to the formation of thiol groups. These thiol groups can then interact with other molecules through thiol-disulfide exchange reactions, enabling the compound to act as a linker or crosslinker in various applications. The t-butoxycarbonyl groups provide protection to the terminal functional groups, which can be removed under specific conditions to expose reactive sites for further modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative distinctions between t-BuO2C-PEG4-SS-PEG4-CO2tBu and analogous PEG-based compounds.

Key Comparative Insights:

Functional Group Variations: Disulfide vs. Azide/Bromo/Amino: The SS bridge in t-BuO2C-PEG4-SS-PEG4-CO2tBu enables redox-triggered cleavage, distinguishing it from azide- or bromine-terminated analogs (e.g., Azido-PEG4-CH2CO2tBu, Bromo-PEG4-t-butyl ester), which are tailored for click chemistry or alkylation, respectively . Boc Protection: Unlike Hydroxy-PEG4-CH2CO2tBu, which has a free hydroxyl group for direct conjugation, the Boc groups in the target compound require acidic deprotection for carboxylate activation, offering controlled reactivity .

PEG Length Effects :

- PEG4 vs. PEG2/PEG6 : Compared to t-BuO2C-PEG2-SS-PEG2-CO2tBu (PEG2), the PEG4 chain in the target compound provides greater flexibility and hydration, enhancing solubility and reducing steric hindrance during drug loading. Conversely, t-BuO2C-PEG6-SS-PEG6-CO2tBu (PEG6) offers extended hydrophilicity but may compromise payload capacity due to increased chain length .

Application-Specific Design: Redox Sensitivity: The SS bridge in t-BuO2C-PEG4-SS-PEG4-CO2tBu is critical for intracellular drug release, unlike Amino-PEG4-CH2CO2tBu, which is suited for stable amide bond formation . PROTAC Linkers: Hydroxy-PEG4-CH2CO2tBu is explicitly used in PROTAC synthesis, leveraging its hydroxyl group for covalent attachments, whereas the target compound’s SS bridge prioritizes degradability .

Physicochemical Properties :

- Solubility and Stability : The Boc groups enhance stability during synthesis and storage, contrasting with Benzyl-PEG2-CH2CO2tBu , where the benzyl moiety may limit solubility in aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.